molecular formula C7H9FN2O B13573201 (S)-2-Amino-2-(3-fluoropyridin-4-yl)ethan-1-ol

(S)-2-Amino-2-(3-fluoropyridin-4-yl)ethan-1-ol

Cat. No.: B13573201
M. Wt: 156.16 g/mol
InChI Key: YRLHQSBSPRVYTR-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-amino-2-(3-fluoropyridin-4-yl)ethan-1-ol is a chiral compound with a pyridine ring substituted with a fluorine atom at the 3-position and an aminoethanol group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-(3-fluoropyridin-4-yl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-fluoropyridine.

    Formation of Intermediate: The 3-fluoropyridine undergoes a nucleophilic substitution reaction with an appropriate chiral auxiliary to introduce the amino group at the 2-position.

    Reduction: The intermediate is then reduced to form the aminoethanol group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-2-(3-fluoropyridin-4-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The aminoethanol group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while substitution can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

(2S)-2-amino-2-(3-fluoropyridin-4-yl)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-amino-2-(3-fluoropyridin-4-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-2-(3-chloropyridin-4-yl)ethan-1-ol: Similar structure but with a chlorine atom instead of fluorine.

    (2S)-2-amino-2-(3-bromopyridin-4-yl)ethan-1-ol: Similar structure but with a bromine atom instead of fluorine.

    (2S)-2-amino-2-(3-iodopyridin-4-yl)ethan-1-ol: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in (2S)-2-amino-2-(3-fluoropyridin-4-yl)ethan-1-ol imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its effectiveness in medicinal applications compared to its halogenated analogs.

Properties

Molecular Formula

C7H9FN2O

Molecular Weight

156.16 g/mol

IUPAC Name

(2S)-2-amino-2-(3-fluoropyridin-4-yl)ethanol

InChI

InChI=1S/C7H9FN2O/c8-6-3-10-2-1-5(6)7(9)4-11/h1-3,7,11H,4,9H2/t7-/m1/s1

InChI Key

YRLHQSBSPRVYTR-SSDOTTSWSA-N

Isomeric SMILES

C1=CN=CC(=C1[C@@H](CO)N)F

Canonical SMILES

C1=CN=CC(=C1C(CO)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.